2,3,4,5-Tetra-O-acetyl-D-ribose
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Overview
Description
Ribose tetracetate, also known as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, is a derivative of ribose, a pentose sugar. This compound is characterized by the presence of four acetyl groups attached to the ribose molecule. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ribose tetracetate can be synthesized through the acetylation of ribose. One common method involves the reaction of ribose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and results in the formation of ribose tetracetate .
Industrial Production Methods
Industrial production of ribose tetracetate follows similar principles but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ribose tetracetate undergoes various chemical reactions, including:
Oxidation: Ribose tetracetate can be oxidized to form ribonic acid derivatives.
Reduction: Reduction reactions can convert ribose tetracetate into ribitol derivatives.
Substitution: The acetyl groups in ribose tetracetate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the acetyl groups.
Major Products Formed
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol derivatives.
Substitution: Various substituted ribose derivatives depending on the nucleophile used.
Scientific Research Applications
Ribose tetracetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of nucleosides and nucleotides.
Biology: Ribose tetracetate is used in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Ribose tetracetate is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ribose tetracetate involves its conversion into ribose and acetate upon hydrolysis. The ribose can then enter various metabolic pathways, including the pentose phosphate pathway, which is crucial for nucleotide synthesis and energy production. The acetate groups can be utilized in acetylation reactions, which are important for the regulation of gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
Ribose: The parent compound of ribose tetracetate, used in various biochemical processes.
Ribose-5-phosphate: An important intermediate in the pentose phosphate pathway.
Ribose-1-phosphate: Involved in nucleotide metabolism.
Uniqueness of Ribose Tetracetate
Ribose tetracetate is unique due to its acetylated structure, which makes it more lipophilic compared to ribose. This property allows it to be used in organic synthesis and as a precursor for various chemical reactions that ribose itself cannot undergo .
Properties
CAS No. |
30571-54-1 |
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Molecular Formula |
C13H18O9 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4-triacetyloxy-5-oxopentyl] acetate |
InChI |
InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3/t11-,12+,13-/m0/s1 |
InChI Key |
ZYPMNZKYVVSXOJ-XQQFMLRXSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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